Disperse Red 1 acrylate

Übersicht

Beschreibung

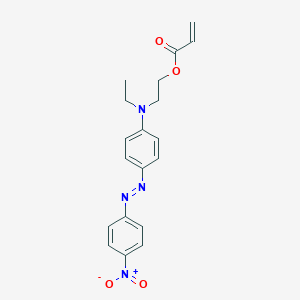

Disperse Red 1 acrylate (DR1A) is an azo dye derivative functionalized with an acrylate group, widely studied for its nonlinear optical (NLO) properties and applications in advanced materials. Its structure comprises two aromatic rings linked by an azo (-N=N- group), with an acrylate ester substituent enabling covalent incorporation into polymer matrices . Key properties include:

- Optical characteristics: Absorption maximum (λmax) at 464 nm in methanol, attributed to π→π* transitions in the conjugated azo system .

- Spectroscopic profile: Characterized via FT-IR, UV-vis, and NMR techniques, with computational studies confirming planar geometry and electronic transitions .

- Material applications: Used in liquid crystal networks (LCNs) for light-driven actuation , tunable metasurfaces , and as a gold standard for surface relief gratings (SRGs) in NLO devices .

- Thermal and solubility properties: Glass transition temperature (Tg) of 79°C and solubility in chloroform .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disperse Red 1 acrylate can be synthesized through the esterification of Disperse Red 1 with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are common in industrial production .

Analyse Chemischer Reaktionen

Polymerization Reactions

The acrylate group participates in controlled radical polymerization:

Key Systems

-

ATRP Limitations : DR1 monomers inhibit Cu-based catalysts through complexation

-

RAFT Advantages : Better control for MA/DR1A copolymerization (Đ = 1.2 vs ATRP's Đ = 1.5)

| Parameter | ATRP Performance | RAFT Performance |

|---|---|---|

| Đ (Dispersity) | 1.4-1.7 | 1.1-1.3 |

| DR1 Loading Limit | ≤25 wt% | ≤35 wt% |

| Rate Control | Moderate | Excellent |

Photoisomerization and Optical Behavior

The azobenzene group enables reversible photoisomerization:

| Property | Trans-Cis | Cis-Trans |

|---|---|---|

| Activation | 365 nm UV | 450 nm Vis/Heat |

| τ₁/₂ (Half-life) | 4.2 hrs (25°C) | 38 min (60°C) |

| Δλmax | 498 nm → 456 nm | - |

This switching capability enables applications in:

-

Dynamic holography (Δn ≈ 0.15 @ 633 nm)

-

Optical data storage (>1000 write-erase cycles)

Crosslinking and Post-Polymerization Modifications

Radical Crosslinking

| Parameter | Value | Conditions |

|---|---|---|

| Initiator | AIBN | 1 wt% |

| Temp | 70-80°C | N₂ atmosphere |

| Gel Fraction | 82-88% | 2 hr reaction |

Deprotection Challenges

ZnBr₂-mediated t-Bu removal risks:

This reaction profile establishes Disperse Red 1 acrylate as a multifunctional monomer with unique photoresponsive behavior and controlled polymerization characteristics. The compound's dual reactivity (acrylate + azobenzene) enables precise engineering of optical materials through both chemical synthesis and post-modification pathways.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Disperse Red 1 acrylate finds applications in several scientific domains:

1. Photonics

- Optical Devices : Utilized in the development of photonic devices due to its electro-optic properties. The compound enhances the electro-optic effect in nonlinear optical components, which is crucial for advanced photonic applications.

- Photorefractive Materials : Its ability to form dipole networks improves photorefractive effects, making it suitable for use in holographic data storage and imaging systems.

2. Materials Science

- Liquid Crystal Monomers : Incorporated into liquid crystal systems to achieve specific voxel orientations, impacting the design of advanced materials used in robotics and sensors .

- Polymer Composites : Doped into polymer matrices like poly(methyl methacrylate) to enhance thermomechanical and photomechanical properties, leading to improved material performance under thermal and light stimuli .

3. Biology and Medicine

- Biosensors : Its fluorescent properties are leveraged in the development of biosensors for detecting biological molecules.

- Drug Delivery Systems : Research is ongoing into its potential use in drug delivery systems and photodynamic therapy, where light activation can trigger drug release.

4. Textile Industry

- Ink Formulations : Employed in textile printing inks, where it contributes to vivid color outputs and durability on fabrics. Studies have demonstrated advancements in fabric processing techniques using this compound .

Case Study 1: Photonic Device Development

A study explored the incorporation of this compound in the fabrication of photonic devices. The results indicated significant improvements in device efficiency due to enhanced electro-optic effects, showcasing its potential for high-performance optical applications.

Case Study 2: Polymer Doping

Research involving the doping of this compound into poly(methyl methacrylate) fibers demonstrated enhanced photomechanical properties. The study found that the doped fibers exhibited a dramatic increase in response to thermal stimuli, making them suitable for smart material applications .

Data Tables

Wirkmechanismus

The mechanism of action of Disperse Red 1 acrylate involves its ability to undergo photoisomerization. The azo group in the compound can switch between trans and cis configurations upon exposure to light. This property is utilized in various applications, including the development of light-responsive materials and molecular switches. The compound can form dipole networks that enhance the electro-optic effect and improve the photorefractive effect .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Disperse Red 1 vs. Disperse Red 13

Both are azo dyes, but Disperse Red 13 (DR13) features a chlorine substituent absent in DR1. Key differences:

The chlorine group in DR13 reduces mutagenicity by sterically hindering enzymatic activation (e.g., nitroreductases) but increases hydrophobicity, enhancing ecological toxicity .

Disperse Red 1 vs. Disperse Orange 1

Disperse Orange 1 (DO1) shares a similar azo backbone but differs in substituents. Comparative findings:

Both dyes exhibit genotoxicity in human lymphocytes and HepG2 cells, underscoring risks in industrial wastewater .

Functional Group Variants: Acrylate vs. Methacrylate

Disperse Red 1 methacrylate (DR1MA) replaces the acrylate group with methacrylate, altering material properties:

The methacrylate group offers superior thermal stability but may reduce reactivity in photopolymerization .

Application-Specific Comparisons

Nonlinear Optical (NLO) Performance

DR1A’s planar structure and strong dipole moment (~9.6 D) enhance second-harmonic generation (SHG) efficiency compared to ureasil hybrids .

Optomechanical Response

DR1A’s rapid isomerization (trans↔cis) under blue light (400–530 nm) enables precise optomechanical control in LCNs .

Toxicological and Environmental Impact

Mutagenicity and Ecotoxicity

| Compound | Ames Test Result | Daphnia LC50 (48h) | Reference |

|---|---|---|---|

| DR1 acrylate | Positive (frameshift) | Not tested | |

| DR1 (non-acrylate) | Positive | 8.2 mg/L | |

| Disperse Orange 3 | Not tested | 12.5 mg/L |

DR1’s mutagenicity persists in both acrylate and non-acrylate forms, necessitating advanced wastewater treatment .

Biologische Aktivität

Disperse Red 1 acrylate (DR1 acrylate) is an azo dye extensively utilized in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acrylic. Its unique chemical structure and properties have drawn attention not only for its industrial applications but also for its biological activity. This article provides a comprehensive overview of the biological effects, potential health hazards, and environmental implications associated with DR1 acrylate, supported by relevant data tables and case studies.

This compound is characterized by the following chemical properties:

- Chemical Formula : CHNO

- Molecular Weight : 287.3 g/mol

- Appearance : Dark red powder

- Solubility : Insoluble in water; soluble in organic solvents like ethanol and acetone

- Melting Point : Approximately 160 °C

The compound's structure includes an azobenzene group, which allows it to undergo light-induced isomerization, making it suitable for applications in light-responsive materials.

Genotoxicity and Carcinogenicity

Research indicates that Disperse Red 1 may exhibit genotoxic properties, potentially damaging genetic material. In vitro studies have shown that exposure to this compound can lead to DNA damage in various cell lines. Furthermore, there are concerns regarding its potential carcinogenic effects, particularly as it has been associated with skin sensitization and allergic reactions in sensitized individuals .

Reproductive Toxicity

Allergic Reactions

Disperse Red 1 is recognized as a significant allergen. Contact dermatitis is a common reaction among individuals exposed to this dye, with symptoms including urticaria and Quincke's edema. A patch testing study indicated that individuals with contact allergies should avoid products containing this chemical .

Environmental Impact

This compound has been studied for its potential role in environmental remediation processes. Its light absorption properties may facilitate photodegradation of organic pollutants in wastewater treatment systems. However, further research is needed to evaluate the effectiveness and environmental ramifications of using DR1 acrylate in such applications.

Study on Skin Absorption

A notable study investigated the absorption of Disperse Red 17 (a related azo dye) through human skin. The study found that the mean absorption rate was approximately , indicating that similar compounds may pose a risk of systemic exposure through dermal contact .

| Compound | Mean Absorption Rate () | Study Type |

|---|---|---|

| Disperse Red 17 | 0.1 | In vitro human skin model |

Photodegradation Research

Another study explored the decolorization of azo dyes by microbial isolates under microaerophilic conditions. The findings revealed that certain bacteria could decolorize Disperse Red F3B by up to 94% within five hours at specific concentrations, showcasing the potential for bioremediation strategies involving azo dyes .

Summary of Health Hazards

The following table summarizes the potential health hazards associated with this compound:

| Health Effect | Description |

|---|---|

| Genotoxicity | Potential DNA damage observed in vitro |

| Allergic Reactions | Contact dermatitis and other allergic responses |

| Reproductive Toxicity | Risks identified in animal studies |

| Carcinogenicity | Suspected carcinogenic effects based on available data |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of Disperse Red 1 acrylate, and how should they be applied?

- Answer : this compound's structure can be analyzed using FT-IR to identify functional groups (e.g., acrylate C=O stretching at ~1730 cm⁻¹) and UV-vis spectroscopy to assess its absorption maxima (λmax ~464 nm). Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming proton environments and carbon frameworks. For example, ¹H NMR resolves aromatic protons and acrylate methylene groups, while ¹³C NMR clarifies carbonyl and aromatic carbons. These methods should be complemented with quantum chemical calculations to validate spectral assignments .

Q. How does solvent selection impact the synthesis and processing of this compound-based polymers?

- Answer : Solubility in chloroform (as noted in ) makes it ideal for solution-processing methods like spin-coating. Polar aprotic solvents (e.g., DMF, THF) may alter polymerization kinetics or induce phase separation. Researchers should conduct solubility tests under controlled humidity/temperature to optimize film homogeneity and optical properties. Solvent volatility also affects drying rates, which can influence polymer chain alignment in nonlinear optical (NLO) applications .

Q. What are the primary research applications of this compound in material science?

- Answer : It is widely used as a "gold standard" for surface relief gratings (SRGs) due to its photo-responsive acrylate backbone, enabling light-induced mass transport. Additionally, its pH- and temperature-responsive solvatochromism supports dual-sensor development for environmental monitoring. Researchers should design experiments leveraging its NLO properties, such as second-harmonic generation (SHG) measurements, to quantify its polarizability .

Advanced Research Questions

Q. How can discrepancies in mass spectrometry data for this compound be resolved, particularly when empirical formulas deviate from theoretical values?

- Answer : LC/MSD TOF analysis may show mass accuracy errors (e.g., >3 ppm) due to isotopic interference or calibration issues. To mitigate this, use high-purity reference masses and isotopic pattern matching. For instance, highlights that even with a 7.24 ppm error, the empirical formula C₁₆H₁₈N₄O₃ can be confirmed via database cross-referencing (e.g., ChemACX). Researchers should also compare protonated ([M+H]⁺) and neutral molecular forms to avoid misinterpretation .

Q. What experimental strategies address contradictions in thermal stability and glass transition temperature (Tg) measurements for this compound polymers?

- Answer : Tg (79°C onset) can vary with molecular weight and crosslinking density. Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) and thermogravimetric analysis (TGA) to assess decomposition thresholds. For inconsistent Tg values, verify sample preparation (e.g., solvent removal) and consider dynamic mechanical analysis (DMA) for viscoelastic properties. Confounding factors like plasticizer residues must be ruled out via FT-IR .

Q. How can confocal Raman spectroscopy with variable objective aperture optimize depth-resolved analysis of this compound in multilayer systems?

- Answer : Adjusting numerical aperture (NA) and magnification (e.g., 20×/0.4 vs. 100×/0.9) enhances spatial resolution. For example, NA=0.4 provides symmetric z-profiles for polypropylene/acrylate stacks, while NA=0.9 resolves sub-micron layers. Apply Eq. 10 ( ) to fit Raman depth profiles, correlating C=O (1730 cm⁻¹) and skeletal (399 cm⁻¹) bands with component distribution. This is critical for quantifying dye dispersion in polymer matrices .

Q. What computational methods integrate with experimental data to predict this compound's photophysical behavior?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to explain UV-vis absorption and charge transfer. Pair this with time-dependent DFT (TD-DFT) to simulate excited-state dynamics. Experimental λmax values (e.g., 464 nm) should align with computed electronic transitions. Discrepancies may arise from solvent effects, requiring implicit/explicit solvation models in simulations .

Q. How do synthesis parameters (e.g., initiator concentration, UV exposure) influence the photopolymerization efficiency of this compound?

- Answer : Photoinitiators like BAPO require dispersion in HMP (1:4 ratio) for solubility in acrylate systems (). Optimize UV intensity and exposure time via real-time Fourier-transform infrared (RT-FTIR) to track acrylate C=C conversion. Excessive initiator concentrations may quench luminescence or induce side reactions, reducing NLO performance. Design a central composite experiment () to model parameter interactions .

Q. Methodological Guidance

- Data Contradiction Analysis : Always cross-validate results using orthogonal techniques (e.g., NMR + DFT for structure; DSC + DMA for Tg).

- Experimental Design : Use factorial designs to isolate variables affecting polymer properties (e.g., initiator ratio, solvent polarity).

- Instrumentation : Prioritize high-resolution mass spectrometers with <3 ppm accuracy and confocal Raman systems with adjustable NA.

Eigenschaften

IUPAC Name |

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-3-19(24)27-14-13-22(4-2)17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23(25)26/h3,5-12H,1,4,13-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUZYIAKMYUILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139427-10-4 | |

| Record name | 2-Propenoic acid, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139427-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20407976 | |

| Record name | Disperse Red 1 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13695-46-0 | |

| Record name | 2-[Ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13695-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 1 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Red 1 acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.